2-(5-Phenyl-1,3,4-oxadiazol-2(3H)-ylidene)-2H-indole
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Overview
Description
2-(5-Phenyl-1,3,4-oxadiazol-2(3H)-ylidene)-2H-indole is a heterocyclic compound that features both an oxadiazole and an indole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Phenyl-1,3,4-oxadiazol-2(3H)-ylidene)-2H-indole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazides with carboxylic acids or their derivatives to form the oxadiazole ring. The indole moiety can be introduced through various synthetic strategies, including the Fischer indole synthesis or the Bartoli indole synthesis.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using cost-effective reagents, and ensuring the process is scalable and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
2-(5-Phenyl-1,3,4-oxadiazol-2(3H)-ylidene)-2H-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the oxadiazole or indole rings.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Halogenation can be achieved using halogens or halogenating agents like N-bromosuccinimide.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones or other oxidized derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
2-(5-Phenyl-1,3,4-oxadiazol-2(3H)-ylidene)-2H-indole has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 2-(5-Phenyl-1,3,4-oxadiazol-2(3H)-ylidene)-2H-indole involves its interaction with specific molecular targets. For instance, it may inhibit enzymes or receptors involved in disease pathways. The exact molecular targets and pathways depend on the specific application and the biological context.
Comparison with Similar Compounds
Similar Compounds
5-Phenyl-1,3,4-oxadiazol-2(3H)-ones: Known for their inhibitory activity against enzymes like Notum carboxylesterase.
1,3,4-Oxadiazole derivatives: These compounds share the oxadiazole ring and exhibit various biological activities.
Uniqueness
2-(5-Phenyl-1,3,4-oxadiazol-2(3H)-ylidene)-2H-indole is unique due to the combination of the oxadiazole and indole moieties, which may confer distinct chemical and biological properties
Properties
CAS No. |
37574-83-7 |
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Molecular Formula |
C16H11N3O |
Molecular Weight |
261.28 g/mol |
IUPAC Name |
2-(1H-indol-2-yl)-5-phenyl-1,3,4-oxadiazole |
InChI |
InChI=1S/C16H11N3O/c1-2-6-11(7-3-1)15-18-19-16(20-15)14-10-12-8-4-5-9-13(12)17-14/h1-10,17H |
InChI Key |
XBSKXIUAUURIBZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(O2)C3=CC4=CC=CC=C4N3 |
Origin of Product |
United States |
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